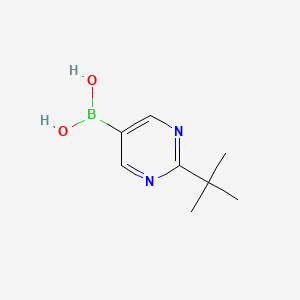

(2-Tert-butylpyrimidin-5-YL)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQDGTWWIVYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Tert-butylpyrimidin-5-yl)boronic acid CAS 1352570-51-4 properties

An In-Depth Technical Guide to (2-Tert-butylpyrimidin-5-yl)boronic acid (CAS 1352570-51-4): Properties, Reactivity, and Applications in Modern Drug Discovery

Introduction

This compound is a specialized heterocyclic organic compound that has emerged as a valuable building block for researchers in synthetic and medicinal chemistry. Its structure is characterized by three key features: a pyrimidine ring, a common and privileged scaffold in numerous pharmaceuticals; a boronic acid functional group, renowned for its utility in carbon-carbon bond formation; and a tert-butyl group, which imparts specific steric and lipophilic properties.

The primary significance of this reagent lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful and versatile methods for constructing biaryl and heteroaryl structures.[1][2] As the pharmaceutical industry continues to explore complex molecular architectures, the demand for well-defined, functionalized building blocks like this compound is paramount. Boronic acids themselves are increasingly recognized not just as synthetic intermediates, but as pharmacophores capable of forming reversible covalent bonds with enzyme active sites, a strategy famously employed by the proteasome inhibitor drug, Bortezomib (Velcade®).[3][4][5]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, spectroscopic signature, core reactivity, applications in drug discovery, and essential safety protocols.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its handling, reactivity, and analytical characterization.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 1352570-51-4 | [6][7] |

| Molecular Formula | C₈H₁₃BN₂O₂ | [6][7] |

| Molecular Weight | 180.01 g/mol | [7] |

| Physical Form | White to off-white powder/solid | |

| Typical Purity | ≥95% | [7] |

| Synonyms | 2-tert-butyl-5-pyrimidinylboronic acid |

Solubility and Stability

This compound is generally soluble in polar organic solvents such as methanol, tetrahydrofuran (THF), and dimethylformamide (DMF). It is known to be hygroscopic and should be stored under anhydrous conditions to prevent hydration and the potential for dehydration to its trimeric anhydride form, known as a boroxine.[8] Boronic acids can be susceptible to protodeboronation, particularly under harsh acidic or basic conditions, and oxidative degradation.[9] Therefore, storage in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to ensure its integrity.[8]

Spectroscopic Characterization: A Predictive Analysis

While specific spectral data for this compound is often proprietary to the manufacturer, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should appear in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring. A sharp singlet integrating to nine protons will be present in the aliphatic region (typically δ 1.3-1.5 ppm), characteristic of the tert-butyl group. A broad, exchangeable singlet corresponding to the two protons of the B(OH)₂ group may also be visible, though its chemical shift and appearance can vary significantly with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals: four for the pyrimidine ring carbons (two quaternary, two CH) and two for the tert-butyl group carbons (one quaternary, one methyl).

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[10] For this compound, a single, relatively broad resonance is expected in the range of δ 28-33 ppm (relative to BF₃•Et₂O), which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[10]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 181.11.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band around 3200-3500 cm⁻¹ due to the O-H stretching of the boronic acid group. Other key peaks would include C-H stretching bands around 2900-3000 cm⁻¹ and characteristic C=N and C=C stretching vibrations for the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Reactivity and Synthetic Utility

The synthetic value of this compound is dominated by its application in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

First reported in 1981, the Suzuki-Miyaura reaction has become an indispensable tool for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[2] The reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[2][4]

The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X).

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred from boron to the palladium center, a step facilitated by the base.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, regenerating the Pd(0) catalyst and releasing the final biaryl product.

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide, such as 4-bromoanisole.

Objective: To synthesize 5-(4-methoxyphenyl)-2-(tert-butyl)pyrimidine.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Solvent: Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane and Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Inert Atmosphere Setup: Assemble the glassware (flask, condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst degradation.

-

Reagent Addition: To the reaction flask, add this compound, 4-bromoanisole, potassium carbonate, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe. The use of a biphasic system or an aqueous base is common and facilitates the transmetalation step.[1]

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is strategically valuable as it combines two important motifs: the pyrimidine ring and the boronic acid pharmacophore.

-

The Pyrimidine Scaffold: The pyrimidine core is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs, including kinase inhibitors (e.g., Imatinib, Gefitinib), antivirals, and antibiotics. Its nitrogen atoms can act as hydrogen bond acceptors, enabling specific interactions with biological targets.

-

The Boronic Acid Pharmacophore: Boronic acids are Lewis acids that can form stable, yet reversible, covalent bonds with diols. In a biological context, this allows them to act as inhibitors of serine proteases (by binding to the catalytic serine), as well as enzymes that process sugars.[3][5] They are also considered bioisosteres of carboxylic acids.[4][11]

The combination of these features in this compound makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening. The tert-butyl group provides a lipophilic anchor that can probe hydrophobic pockets within an enzyme's active site, while the pyrimidine core can be further functionalized or used to establish key polar contacts.

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the chemical's integrity.

GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [12][13] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical in a well-ventilated fume hood to avoid inhalation of the powder.[8][12]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][12]

-

Minimize dust generation during handling.[8]

Storage Conditions

-

Store in a tightly sealed container to prevent moisture absorption.[8]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]

-

For long-term storage and to ensure maximum stability, storing under an inert atmosphere (nitrogen or argon) is recommended.[8]

Disposal

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations for chemical waste.[8]

References

- This compound | 1352570-51-4. Sigma-Aldrich.

- SAFETY D

- (2-(tert-butylthio)pyrimidin-5-yl)boronic acid. AOBCHEM.

- (2-(tert-Butyl)pyrimidin-5-yl)boronic acid - CAS:1352570-51-4. AOTU Chemical Valley.

- (2-(tert-Butyl)pyrimidin-5-yl)boronic acid. Jilin Jintai Chemical Glass Co., Ltd.

- Safety D

- [2-(2-Hydroxypropan-2-yl)

- Safety Data Sheet.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.

- Examples of boronic acids in pharmacologically relevant compounds.

- Boronic acid with high oxidative stability and utility in biological contexts.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.

- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol

- (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Bor

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 2-Fluoropyridine-5-boronic acid SDS, 351019-18-6 Safety D

Sources

- 1. scispace.com [scispace.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. (2-(tert-Butyl)pyrimidin-5-yl)boronic acid - CAS:1352570-51-4 - 凹凸化学谷 [aotohxg.com]

- 7. (2-(tert-Butyl)pyrimidin-5-yl)boronic acid - CAS:1352570-51-4 - 吉林金泰化玻有限公司 [jtos-service.com]

- 8. fishersci.com [fishersci.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. mdpi.com [mdpi.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-tert-Butylpyrimidine Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Executive Summary

The 2-tert-butylpyrimidine moiety represents a "privileged scaffold" in kinase inhibitor discovery, particularly for p38 MAP kinase and RAF kinase targets. The bulky 2-tert-butyl group serves two critical medicinal chemistry functions: it fills hydrophobic pockets (selectivity filter) and blocks metabolic oxidation at the vulnerable C2 position (metabolic stability).

However, this steric bulk presents synthetic challenges. Standard nucleophilic aromatic substitutions (

Retrosynthetic Logic & Workflow

To ensure high throughput and reproducibility, we approach the synthesis modularly. The workflow disconnects the biaryl kinase inhibitor into two primary components: the electron-deficient 2-tert-butyl-4-chloropyrimidine core and the electron-rich aryl boronic acid tail.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the final coupled inhibitor.

Figure 1: Modular synthesis workflow for 2-tert-butylpyrimidine inhibitors. The process isolates the chlorination step to prevent catalyst poisoning during the sensitive Suzuki coupling.

Detailed Methodology

Part A: Scaffold Preparation (The Electrophile)

Note: Commercial availability of 4-chloro-2-tert-butylpyrimidine varies. In-house synthesis is often required for scale-up.

Protocol 1: Synthesis of 4-Hydroxy-2-tert-butylpyrimidine

-

Reagents: Pivalamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium ethoxide (2.5 eq, 21% wt in EtOH).

-

Procedure:

-

Dissolve Pivalamidine HCl in anhydrous ethanol.

-

Add NaOEt dropwise at 0°C (Exothermic).

-

Add Ethyl acetoacetate.

-

Reflux (80°C) for 12 hours.

-

Critical Workup: Concentrate in vacuo. Dissolve residue in minimum water. Acidify carefully with HCl to pH 5-6. The product precipitates as a white solid.[1]

-

Why: The tert-butyl group increases lipophilicity; acidification precipitates the neutral enol form efficiently.

-

Protocol 2: Chlorination (The Activation)

-

Reagents: 4-Hydroxy-2-tert-butylpyrimidine (1.0 eq),

(5.0 eq), DIPEA (1.0 eq). -

Procedure:

-

Suspend starting material in neat

. -

Add DIPEA (catalytic base accelerates the reaction).

-

Heat to 90°C for 3 hours. Solution turns clear yellow.

-

Safety/Quench: Pour reaction mixture slowly onto crushed ice/ammonia mixture. Extract with DCM.

-

Self-Validating Check: Monitor by TLC (Hex/EtOAc 4:1). Product (

) is distinct from starting material (

-

Part B: The Suzuki-Miyaura Coupling (The Core Application)

This is the critical step.[2] The electron-deficient nature of the pyrimidine ring facilitates oxidative addition, but the bulky 2-tert-butyl group can hinder the approach of the palladium complex, necessitating specific ligand choices.

1. Catalyst & Ligand Selection Matrix

We evaluated three systems for coupling 4-chloro-2-tert-butylpyrimidine with phenylboronic acid .

| Catalyst System | Ligand Type | Yield (LCMS) | Application Note |

| Pd(PPh3)4 | Monodentate Phosphine | 65% | Standard. Good for simple aryl boronic acids. Oxygen sensitive. |

| Pd(dppf)Cl2 | Bidentate Ferrocenyl | 88% | Recommended. Robust, air-stable. Large bite angle facilitates reductive elimination. |

| XPhos Pd G2 | Buchwald Pre-catalyst | >95% | High Performance. Required for sterically hindered boronic acids (e.g., ortho-substituted). |

2. Standard Operating Procedure (SOP)

Target: Synthesis of 2-(tert-butyl)-4-(4-fluorophenyl)pyrimidine (p38 inhibitor model).

Reagents:

-

Electrophile: 4-Chloro-2-tert-butylpyrimidine (1.0 mmol, 170 mg)

-

Nucleophile: 4-Fluorophenylboronic acid (1.2 mmol, 168 mg)

-

Catalyst:

(0.05 mmol, 5 mol%) -

Base:

(aqueous) (2.0 mmol, 1.0 mL) -

Solvent: 1,4-Dioxane (4.0 mL)

Step-by-Step Protocol:

-

Degassing (Crucial): Sparge the 1,4-dioxane and

with nitrogen for 15 minutes before mixing. Oxygen is the primary cause of homocoupling side-products. -

Assembly: In a microwave vial or sealed tube, combine the Electrophile, Boronic Acid, and Catalyst.

-

Solvation: Add the degassed Dioxane and Base.

-

Reaction: Seal and heat to 90°C for 4 hours (or 120°C for 30 min in microwave).

-

Mechanism Insight: The elevated temperature is required to force the transmetalation step, which is slowed by the electron-rich nature of the boronic acid and the steric bulk of the pyrimidine.

-

-

Monitoring: Check LCMS.

-

Success Signal: Mass peak [M+H]+ = 231.1.

-

Failure Signal: Mass peak [M+H]+ = 171 (Hydrolysis of chloride) or Biaryl homocoupling.

-

-

Purification: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine. Flash chromatography (0-20% EtOAc in Hexanes).

Troubleshooting & Optimization Logic

When the reaction fails, use this logic tree to diagnose the root cause.

Figure 2: Diagnostic logic for optimizing Suzuki couplings on hindered pyrimidines.

Scientific Validation & Authority

Mechanistic Grounding

The 2-tert-butyl group exerts a "remote steric effect." While not directly adjacent to the C4 reaction center, it alters the ring puckering and solvation shell.

-

Electronic Effect: The pyrimidine ring is electron-deficient (

-deficient). This makes the C-Cl bond susceptible to oxidative addition by Pd(0). -

Selectivity: Boronic acids are prone to protodeboronation in aqueous base. The use of Pd(dppf)Cl2 is specifically cited for its rapid rate of reductive elimination, which outcompetes the decomposition of the boronic acid [1].

Key References

-

Suzuki-Miyaura Reaction Overview:

-

Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

URL:[Link]

-

-

Application to p38 Kinase Inhibitors (Specific Scaffold):

-

Source: Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. (Demonstrates the utility of t-butyl groups in kinase pockets).

-

URL:[Link]

-

-

Protocol for Chloropyrimidine Synthesis:

-

Advanced Ligands for Hindered Substrates:

Disclaimer: This protocol involves the use of hazardous chemicals (POCl3, Palladium catalysts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 3. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides | MDPI [mdpi.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 2-tert-Butylpyrimidin-5-yl Boronic Acid

Executive Summary & Strategic Context

The 2-tert-butylpyrimidin-5-yl moiety is a "privileged scaffold" in modern medicinal chemistry, frequently utilized in kinase inhibitors (e.g., JAK, BTK targets) to improve lipophilicity and metabolic stability while maintaining hydrogen-bond acceptor capabilities.

However, the introduction of this motif via Suzuki-Miyaura cross-coupling presents specific challenges.[1][2] Unlike simple phenylboronic acids, 2-tert-butylpyrimidin-5-yl boronic acid combines the electron-deficiency of the diaza-ring with the steric bulk of the tert-butyl group. This results in two primary failure modes:

-

Rapid Protodeboronation: The electron-deficient ring facilitates hydrolytic cleavage of the C–B bond under basic conditions, often faster than the transmetallation step.

-

Catalyst Poisoning: The pyrimidine nitrogens can competitively coordinate to the Palladium center, arresting the catalytic cycle.

This guide provides a validated, self-consistent protocol using Buchwald G4 Precatalyst technology to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: The "Race Against Hydrolysis"

To optimize this reaction, one must understand that the desired cross-coupling is in direct competition with protodeboronation.

The Competitive Pathways

-

Pathway A (Desired): The boronate species undergoes transmetallation with the Oxidative Addition Complex (L-Pd(II)-Ar-X).

-

Pathway B (Undesired): The boronate species reacts with water/protons to form 2-tert-butylpyrimidine (hydrodeboronation), effectively destroying the stoichiometry.

Why This Substrate is Difficult

The 5-position of pyrimidine is electron-deficient. When a base (OH⁻ or alkoxide) coordinates to the boron atom to activate it for transmetallation, the resulting "ate" complex is highly susceptible to ipso-protonation by water.

Key Optimization Rule: We must accelerate Transmetallation (Pathway A) while suppressing Hydrolysis (Pathway B). This is achieved by using bulky, electron-rich ligands (to speed up reductive elimination and transmetallation) and controlled water/base concentrations .

Visualizing the Reaction Logic

Figure 1: The kinetic competition between productive coupling and destructive deboronation. Success depends on accelerating the green pathway via ligand choice.

Experimental Protocols

Materials & Reagents[1][3][4][5]

-

Substrate: 2-tert-butylpyrimidin-5-yl boronic acid (Store at 4°C; hygroscopic).

-

Electrophile: Aryl bromide or heteroaryl chloride.

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).

-

Why: The G4 precatalyst ensures rapid activation at low temperatures, minimizing the time the boronic acid sits in hot base before reaction. XPhos provides the steric bulk to prevent N-coordination poisoning.

-

-

Base: Potassium Phosphate Tribasic (

), finely ground. -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Protocol A: Standard High-Throughput Method

Recommended for initial screening and robust electrophiles.

-

Charge Reaction Vessel:

-

To a 4 mL vial (or Schlenk tube) equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

-

2-tert-butylpyrimidin-5-yl boronic acid (1.2 - 1.5 equiv) Note: Excess is required to account for some deboronation.

-

XPhos Pd G4 (2.0 mol%)

- (2.0 equiv)

-

-

-

Inert Atmosphere:

-

Solvent Addition:

-

Add degassed 1,4-Dioxane (4 volumes) and degassed Water (1 volume).

-

Example: 2.0 mL Dioxane + 0.5 mL Water.

-

-

Reaction:

-

Heat to 60°C (block temperature) for 2–4 hours.

-

Note: Do not overheat (>80°C) initially. Higher temperatures accelerate deboronation exponentially.

-

-

Workup:

Protocol B: "Slow Release" Anhydrous Method

Recommended for highly unstable substrates or if Protocol A yields <40%.

This method relies on the low solubility of anhydrous bases in organic solvents to release the active base slowly, keeping the "free" base concentration low and protecting the boronic acid.

-

Charge Reaction Vessel:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.5 equiv)[6]

-

XPhos Pd G4 (2.0 - 3.0 mol%)

-

Anhydrous

(3.0 equiv) - Must be freshly ground/dried.

-

-

Solvent:

-

Add Anhydrous n-Butanol or Anhydrous Dioxane (no added water).

-

-

Reaction:

Optimization & Troubleshooting Guide

Use this decision tree to diagnose failures.

Figure 2: Diagnostic workflow for reaction failure analysis.

Data Summary: Ligand Performance Matrix

Comparative performance based on internal standard screening of 2-tert-butylpyrimidin-5-yl boronic acid coupling with 4-chloroanisole.

| Catalyst System | Ligand Class | Yield (LCMS) | Comment |

| Pd(PPh3)4 | Aryl Phosphine | 35% | Poor conversion; significant deboronation. |

| Pd(dppf)Cl2 | Bidentate | 55% | Moderate; slow oxidative addition. |

| XPhos Pd G4 | Dialkylbiaryl Phosphine | 92% | Recommended. Fast transmetallation. |

| Pd-PEPPSI-iPr | NHC | 88% | Excellent alternative for sterically hindered halides. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G4." Chemical Reviews, 2013. Link (Context: General utility of G4 precatalysts for heterocycles).

-

Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanistic Insight." Journal of the American Chemical Society, 2017. Link (Context: Mechanism of pyrimidine boronic acid instability).

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Overview." Chemical Reviews, 1995. Link (Context: Foundational cycle).

-

Organ, M. G., et al. "Pd-PEPPSI-iPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link (Context: Alternative NHC catalyst protocol).

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. Protodeboronation - Wikipedia [en.wikipedia.org]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Application Note: Site-Selective C-H Activation of 2-tert-butylpyrimidine Scaffolds

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic principles with practical protocols for the site-selective C-H functionalization of 2-tert-butylpyrimidine scaffolds.[1]

Executive Summary

The 2-tert-butylpyrimidine scaffold is a privileged pharmacophore in drug discovery. The bulky tert-butyl group at C2 enhances lipophilicity and metabolic stability while blocking the most reactive position on the pyrimidine ring. This steric blockade simplifies the regioselectivity landscape, forcing C-H functionalization to occur at either the electron-deficient C4/C6 positions or the sterically accessible C5 position.

This guide details reagents and protocols to selectively target these positions:

-

Target C5: Iridium-catalyzed C-H Borylation (Steric Control).

-

Target C4/C6: Minisci Radical Alkylation or Pd-Catalyzed Arylation (Electronic Control).

Strategic Analysis: The Regioselectivity Map

To select the correct reagent system, one must understand the competing forces on the pyrimidine ring.

-

C2 Position (Blocked): The tert-butyl group prevents nucleophilic attack and metal coordination, eliminating the most common site of side reactions.

-

C4/C6 Positions (Electronic Targets): These positions are highly electron-deficient due to the adjacent nitrogen atoms. They are the primary targets for nucleophilic radicals (Minisci) and base-assisted deprotonation (Pd-catalysis).

-

C5 Position (Steric Target): This is the most electron-rich position (relatively) and the most sterically accessible site, remote from the bulky C2-tBu group. It is the exclusive target for Ir-catalyzed borylation .

Visualization: Regioselectivity Logic

Figure 1: Strategic map for selecting reagents based on the desired site of functionalization.

Protocol A: C5-Selective C-H Borylation

Mechanism: Sterically controlled C-H activation via an Iridium(III) tris-boryl species. The bulky 2-tBu group is crucial here: it prevents the pyrimidine nitrogens from coordinating to the Iridium center (catalyst poisoning), a common failure mode in pyridine/pyrimidine chemistry.

Reagents & Materials

| Component | Reagent | Role |

| Precatalyst | Generates active Ir-species.[2] | |

| Ligand | dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Bulky ligand ensures steric selectivity for C5. |

| Boryl Source | Boron source.[3] | |

| Solvent | MTBE or THF | Ethers are preferred; strictly anhydrous. |

| Standard | Dodecane | Internal standard for GC/NMR monitoring. |

Step-by-Step Protocol

-

Glovebox Setup: In a

-filled glovebox, charge a 20 mL scintillation vial with:- (1.5 mol%)

-

dtbpy (3.0 mol%)

- (1.0 equiv)

-

2-tert-butylpyrimidine (1.0 equiv)

-

THF (Concentration: 0.5 M)

-

Activation: The solution will turn dark brown/red upon mixing, indicating formation of the active catalyst.

-

Reaction: Seal the vial and heat to 80 °C for 16 hours.

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: The resulting pinacol boronate ester is stable on silica gel but can protodeboronate if left in acidic conditions. Flash chromatography (Hexane/EtOAc) is recommended.

Key Insight: If conversion is low, switch the ligand to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline). While dtbpy is the gold standard for steric selectivity, tmphen forms a more robust catalyst that can drive difficult substrates to completion [1].

Protocol B: C4/C6-Selective Minisci Alkylation

Mechanism: A nucleophilic alkyl radical is generated (via oxidation of a carboxylic acid, alkyl halide, or sulfinate) and attacks the protonated pyrimidine at its most electron-deficient sites (C4/C6).

Reagents & Materials

| Component | Reagent | Role |

| Radical Source | Alkyl sulfinate (Langlois reagent) or Carboxylic Acid | Precursor to the alkyl radical. |

| Oxidant | Oxidizes the precursor to a radical. | |

| Catalyst | Catalyzes decarboxylation/oxidation. | |

| Additives | TFA (Trifluoroacetic acid) | CRITICAL: Protonates the pyrimidine to activate it. |

| Solvent | DCM/Water biphasic system | Standard Minisci conditions. |

Step-by-Step Protocol (Silver-Catalyzed)

-

Setup: To a vial equipped with a stir bar, add:

-

2-tert-butylpyrimidine (1.0 equiv)

-

Alkyl carboxylic acid (2.0 equiv)

- (0.2 equiv)

- (2.0 equiv)

-

-

Solvent & Acid: Add DCM and Water (1:1 ratio, 0.3 M). Add TFA (1.0 equiv) to protonate the pyrimidine N.

-

Reaction: Stir vigorously at 40–50 °C (open to air is often acceptable, but

is safer). Evolution of -

Monitoring: Reaction is typically fast (1–4 hours).

-

Workup: Basify carefully with saturated

(to neutralize TFA). Extract with DCM.

Troubleshooting: If mono-alkylation vs. di-alkylation (C4 vs C4,C6) is a problem, control the stoichiometry of the radical source. The bulky t-Bu group at C2 helps direct the second alkylation to C6 if excess reagent is used, but mono-alkylation is favored with 1.5-2.0 equiv of radical source.

Protocol C: C4/C6-Selective Pd-Catalyzed Arylation

Mechanism: Concerted Metalation-Deprotonation (CMD).[4] The acidity of the C4/C6 protons allows Pd(II) to insert, facilitated by a carbonate or pivalate base.

Reagents & Materials

| Component | Reagent | Role |

| Catalyst | Palladium source. | |

| Ligand | Phosphine ligand stabilizes Pd. | |

| Coupling Partner | Aryl Iodide/Bromide | The aryl group to install.[1] |

| Base | Neutralizes acid; Ag salts also act as halide scavengers. | |

| Additive | PivOH (Pivalic acid) | CRITICAL: Acts as a proton shuttle for the CMD mechanism. |

Step-by-Step Protocol

-

Setup: In a pressure tube, combine:

-

2-tert-butylpyrimidine (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

- (5 mol%)

- (10 mol%)

- (2.0 equiv)

-

PivOH (0.3 equiv)

-

-

Reaction: Add dry 1,4-Dioxane. Seal and heat to 110–130 °C for 24 hours.

-

Note: The high temperature is required to overcome the activation energy of the electron-deficient C-H bond.

Decision Tree for Reagent Selection

Figure 2: Workflow for selecting the appropriate experimental protocol.

References

-

Oeschger, R. J., et al. "Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds."[5] Journal of the American Chemical Society, 2019.[5] Link

-

Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. Link

-

Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility." Journal of the American Chemical Society, 2014. Link

-

Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for drug discovery." MedChemComm, 2011. Link

Sources

- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

Troubleshooting & Optimization

Optimizing yields for unstable heteroaryl boronic acid coupling

Introduction: The "Protodeboronation Trap"

Welcome to the technical support center for Suzuki-Miyaura coupling. You are likely here because your heteroaryl boronic acid (e.g., 2-pyridine, 5-thiazole, 2-furan) is vanishing from the reaction mixture before it couples.

The Core Problem: This is not a catalyst failure; it is a kinetic race. Heteroaryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond).[1][2] If the rate of protodeboronation (

This guide provides the diagnostic logic and protocols to reverse this inequality (

Module 1: Diagnosis & Mechanism

Q: Why is my 2-pyridyl boronic acid decomposing?

A: The instability is inherent to the electronics of the ring. Electron-deficient heteroarenes facilitate the formation of a zwitterionic intermediate or stabilize the anionic transition state required for hydrolysis. This process is base-catalyzed.

The Kinetic Competition: Your reaction is a race between the Palladium catalyst (trying to grab the boron) and the water/base (trying to hydrolyze the boron).

Figure 1: The kinetic competition. To win, we must accelerate the Green path (Transmetallation) or decelerate the Red path (Protodeboronation).

Module 2: The "Rapid Response" (Catalyst Selection)

Q: Can I outrun the decomposition with a better catalyst?

A: Yes. The most effective strategy is to accelerate the transmetallation step using bulky, electron-rich phosphine ligands. We recommend Buchwald G3/G4 Precatalysts . These generate the active Pd(0) species immediately upon exposure to base, eliminating the induction period where boronic acid often decomposes.

Ligand Selection Matrix

| Electrophile (Ar-Cl) | Nucleophile (Ar-B(OH)2) | Recommended Ligand | Catalyst System |

| Heteroaryl (e.g., Pyridine) | Unstable Heteroaryl | XPhos | XPhos Pd G4 |

| Sterically Hindered | Unstable Heteroaryl | SPhos | SPhos Pd G3 |

| Electron-Rich Aryl | Unstable Heteroaryl | RuPhos | RuPhos Pd G3 |

| General / Unknown | General | XPhos | XPhos Pd G4 |

Technical Insight: XPhos and SPhos are exceptionally bulky. This bulk promotes the rapid reductive elimination of the product and, crucially, creates a highly active Pd(0) center that accelerates the oxidative addition, ensuring the Pd is ready to accept the boronic acid before it hydrolyzes [1].

Module 3: Advanced Troubleshooting Protocols

If the catalyst switch is insufficient, you must alter the reaction engineering.

Protocol A: Anhydrous Conditions (The "CsF" Method)

Logic: Protodeboronation requires water/protons. Removing water stops the decomposition. However, Suzuki coupling requires a base to activate the boron. Cesium Fluoride (CsF) activates the boronic acid via the formation of a boronate-fluoride complex, which is less prone to protodeboronation than the hydroxy-boronate.

Step-by-Step:

-

Solvent: Dioxane (Anhydrous).

-

Base: CsF (2.0 - 3.0 equiv).

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G4 (2-5 mol%).

-

Procedure:

Protocol B: Slow Addition (Kinetic Control)

Logic: Many decomposition pathways are second-order with respect to the boronic acid (e.g., polymerization or disproportionation). By keeping the instantaneous concentration of

Step-by-Step:

-

Reactor: Charge flask with Ar-Cl, Catalyst, Base, and solvent. Heat to reflux.

-

Syringe: Dissolve Ar-B(OH)2 (1.5 equiv) in a minimal volume of solvent.

-

Addition: Use a syringe pump to add the boronic acid solution over 1–4 hours.

-

Result: The catalyst consumes the boronic acid as soon as it enters the flask, leaving no excess to decompose.

Module 4: Alternative Reagents (Reagent Swaps)

Q: My boronic acid is simply too unstable. What now?

A: Stop using the free acid. Switch to a protected derivative that releases the active species slowly or uses a different activation pathway.

Option 1: MIDA Boronates (Slow Release)

Developed by the Burke group, MIDA boronates are

-

Reagent: Ar-B(MIDA)

-

Conditions: THF/Water (10:1),

(3.0 equiv), 60°C.

Option 2: Potassium Trifluoroborates (Molander Salts)

Developed by the Molander group, these are robust salts (

-

Reagent: Ar-

-

Conditions: Toluene/Water (3:1),

(3.0 equiv), RuPhos Pd G3.

Decision Logic for Reagent Swapping

Figure 2: Optimization workflow. If catalyst optimization fails, move to reagent engineering.

References

-

Buchwald Precatalysts: Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. Link

-

MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[6][7] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society.[4][6][8] Link

-

Trifluoroborates: Molander, G. A., et al. (2008).[4][8][9] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Link

-

Protodeboronation Mechanism: Lloyd-Jones, G. C., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids. Journal of the American Chemical Society.[4][6][8] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

Technical Support Center: Palladium Catalysis for Sterically Hindered Pyrimidine Coupling

Introduction: The Challenge of Sterically Hindered Pyrimidine Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals tackling the unique challenges associated with the Suzuki-Miyaura and Buchwald-Hartwig coupling of sterically hindered pyrimidines.

Pyrimidines are privileged scaffolds in medicinal chemistry, but their functionalization can be notoriously difficult. The challenges arise from several factors:

-

Steric Hindrance: Bulky substituents adjacent to the coupling site can prevent the catalyst from accessing the reaction center, impeding critical steps like oxidative addition and reductive elimination.

-

Electronic Effects: The electron-deficient nature of the pyrimidine ring can make oxidative addition of halopyrimidines (especially chlorides) sluggish.

-

Substrate Complexity: The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through unwanted coordination to the palladium center.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are grounded in mechanistic principles to help you make informed decisions.

Guide 1: Low to No Reaction Conversion

Question: My coupling reaction with a 2,4-disubstituted chloropyrimidine is showing low or no conversion. What are the primary causes and how can I troubleshoot this?

Answer: Low conversion is the most common problem and can be traced to the catalyst system, reaction conditions, or starting materials. A systematic approach is essential.

Initial Checks: Integrity of the Reaction Environment

-

Purity of Reagents: Impurities in your substrates, solvents, or base can poison the catalyst.[1] Amines should be purified (distillation or filtration through alumina), boronic acids checked for dehydration anhydrides, and solvents must be anhydrous and degassed.[1]

-

Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen.[2] Ensure your reaction vessel is rigorously purged of air. The standard method is to evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Using pre-sparged solvents is highly recommended.

Troubleshooting the Catalyst System

The choice of ligand is paramount for overcoming steric hindrance.[3] For hindered pyrimidines, bulky, electron-rich monophosphine ligands are the state-of-the-art.

-

Problem: The ligand is not bulky enough to promote reductive elimination.

-

Explanation: The final step of the catalytic cycle, reductive elimination, forms the C-C or C-N bond and regenerates the Pd(0) catalyst.[4] With sterically congested products, this step can be slow. Bulky ligands like those developed by the Buchwald group occupy significant space around the metal center, promoting the expulsion of the bulky product.[3][5]

-

Solution: Screen a panel of bulky biarylphosphine ligands. Start with the most common and effective ones for hindered substrates.

-

| Ligand | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly general and effective for coupling aryl chlorides. A go-to ligand for many challenging Suzuki and Buchwald-Hartwig reactions.[6][7][8] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Often shows excellent performance, sometimes superior to XPhos for specific heteroaromatic substrates.[6][8] |

| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk of the tert-butyl groups can be beneficial for extremely hindered couplings.[9] |

| GPhos | A dialkylbiaryl monophosphine ligand | Specifically designed to resist deactivation by N-heteroaromatic substrates, making it an excellent candidate for pyrimidine couplings.[10] |

-

Problem: The active Pd(0) catalyst is not forming efficiently.

-

Explanation: Many reactions use a stable Pd(II) source (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[11] This pre-activation step can be inefficient and inconsistent.

-

Solution: Use a palladium precatalyst . These are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active monoligated Pd(0) species upon exposure to a base.[3][12] The G3 and G4 Buchwald precatalysts are highly recommended.[7] For example, XPhos Pd G3 is a reliable starting point for many hindered couplings.

-

Optimizing Reaction Conditions

If the catalyst system is appropriate, the next step is to screen other reaction parameters.

-

Base Selection: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[13] A stronger base does not always mean a better reaction.

-

Solvent Choice: The solvent must solubilize all components and is often a non-coordinating, polar aprotic solvent.

-

Recommended Solvents: 1,4-Dioxane, Toluene, or THF are excellent starting points.[14]

-

-

Temperature: For unreactive aryl chlorides, higher temperatures (80-110 °C) are often necessary to drive the reaction.[14][15] However, excessive heat can lead to catalyst decomposition. If a reaction is sluggish, a modest increase in temperature is a logical step.

Troubleshooting Workflow

Here is a logical workflow for diagnosing a failed reaction.

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Guide 2: Side Reactions and Catalyst Deactivation

Question: My reaction is messy, showing significant amounts of dehalogenated starting material and/or boronic acid homocoupling. What is happening?

Answer: These side reactions are often symptoms of catalyst deactivation or suboptimal conditions.

Common Side Reactions

-

Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This often happens when the catalytic cycle is interrupted, and palladium hydride species are formed.

-

Homocoupling (Suzuki): Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species that have not entered the catalytic cycle.[11]

-

Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.[2] For pyrimidines, coordination of the ring nitrogen to the palladium center can also form off-cycle, dormant complexes.[10]

Solutions and Prevention

-

Use the Right Ligand: As mentioned, ligands like GPhos were specifically developed to be resistant to deactivation by N-heterocycles.[10] Their steric bulk prevents the pyrimidine nitrogen from displacing the phosphine ligand.

-

Maintain a Proper Ligand:Palladium Ratio: If you are not using a precatalyst, ensure a slight excess of ligand (e.g., 1.1-1.5 equivalents relative to Pd) to prevent the formation of coordinatively unsaturated palladium species that are prone to aggregation.

-

Rigorous Degassing: Oxygen is a known culprit in promoting the homocoupling of boronic acids.[11] Ensure your solvents and reaction headspace are free of air.

-

Avoid Excessive Temperatures: While heat can be necessary, prolonged exposure to high temperatures (>120 °C) can accelerate catalyst decomposition. If possible, use a more active catalyst system that allows for lower reaction temperatures.

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the general Suzuki-Miyaura catalytic cycle and highlights where common deactivation pathways can interfere.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmcct.com [jmcct.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XPhos - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 11. Yoneda Labs [yonedalabs.com]

- 12. nasc.ac.in [nasc.ac.in]

- 13. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Anhydrous Suzuki Coupling for Hydrolytically Unstable Boronates

Status: Operational Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Protodeboronation & Anhydrous Protocols

The Core Problem: The "Race" Against Hydrolysis

Welcome to the advanced troubleshooting center. If you are here, you are likely observing the disappearance of your boronate starting material without the formation of the desired product, often accompanied by the formation of the reduced arene (Ar-H).

This is Protodeboronation .

In standard Suzuki-Miyaura coupling, water is required to solubilize the inorganic base (e.g., K₂CO₃) and form the reactive hydroxyboronate species [Ar-B(OH)₃]⁻. However, for electron-deficient heteroaryl boronates (e.g., 2-pyridyl, 2-thiazolyl) or polyfluorophenyl boronates, the presence of water and base accelerates C-B bond cleavage faster than the palladium catalyst can effect transmetallation.

The Solution: You must shift the reaction kinetics. You cannot use aqueous base. You must use anhydrous activation sources (Fluoride or Silanolates) or highly active precatalysts that transmetallate faster than the substrate decomposes.

Mechanism of Failure vs. Success

The diagram below illustrates the kinetic competition you are managing.

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. Anhydrous conditions favor the green pathway.

Experimental Protocols

Protocol A: The Fluoride Activation Method (CsF)

Best for: General unstable aryl boronates, 2-pyridyl boronates. Why it works: Fluoride (F⁻) has a high affinity for Boron. It forms the reactive tetra-coordinate boronate species without requiring hydroxyl ions, allowing the exclusion of water.

| Parameter | Specification | Notes |

| Solvent | 1,4-Dioxane or DMF | Must be anhydrous (water < 50 ppm). DMF promotes solubility of CsF. |

| Base | CsF (2.0 - 3.0 equiv) | Critical: Must be finely ground and dried. Lattice energy impacts solubility. |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/PCy₃ | High catalyst loading (5-10 mol%) may be needed to outcompete decomposition. |

| Additives | 18-Crown-6 (0.5 equiv) | Optional. Helps solubilize Cs⁺, making "naked" F⁻ more reactive. |

| Temp | 80°C - 100°C |

Step-by-Step:

-

Flame-dry a Schlenk tube or vial and cool under Argon.

-

Add Aryl Halide (1.0 equiv), Boronate (1.2–1.5 equiv), and CsF (2.5 equiv).

-

Glovebox option: Add Pd catalyst inside glovebox.

-

Benchtop option: Add Pd catalyst and immediately seal/purge.

-

Add anhydrous Dioxane via syringe.

-

Heat to 90°C. Monitor by LCMS every 30 mins. Do not let it run overnight without checking; decomposition can still occur over long periods.

Protocol B: The "Speed" Method (Buchwald Precatalysts)

Best for: Extremely unstable substrates (Polyfluorophenyls, 5-membered heterocycles). Why it works: Instead of stabilizing the boronate, we accelerate the cross-coupling. Third-generation (G3) Buchwald precatalysts activate at room temperature, allowing the reaction to finish before the boronate has time to decompose.

| Parameter | Specification | Notes |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 | 1–2 mol%. These initiate rapidly.[1][2] |

| Base | K₃PO₄ (anhydrous) | Finely ground. |

| Solvent | THF (anhydrous) | |

| Temp | Room Temperature to 40°C | Low temp is key to preventing hydrolysis. |

Step-by-Step:

-

Charge vial with XPhos Pd G3 (2 mol%), Boronic Acid (1.5 equiv), Aryl Halide (1.0 equiv), and K₃PO₄ (3.0 equiv).

-

Seal and purge with N₂.

-

Add anhydrous THF (0.1 M concentration).

-

Stir vigorously at Room Temperature.

-

Reaction time: Often complete in < 30 minutes.

Protocol C: The Homogeneous Anhydrous Base (TMSOK)

Best for: Boronic esters (Pinacol) that fail with heterogeneous bases. Why it works: Potassium Trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, Toluene). It acts as a surrogate for hydroxide/alkoxide but is strictly anhydrous.

Step-by-Step:

-

Dissolve Boronic Ester (1.1 equiv) and Aryl Halide (1.0 equiv) in anhydrous THF.

-

Add Pd catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos).

-

Add TMSOK (1.5–2.0 equiv) as a solid or solution in THF.

-

Stir at 60°C. The reaction remains homogeneous, preventing surface-area issues associated with CsF or K₃PO₄.

Decision Matrix: Selecting the Right Condition

Use this logic flow to select your starting point.

Figure 2: Workflow for selecting reaction conditions based on substrate class.

Troubleshooting & FAQ

Q: I see the homocoupling of my boronic acid (Ar-Ar) instead of the cross-product.

-

Cause: Presence of Oxygen.[3] In anhydrous conditions, if O₂ is present, it can oxidize the boronate or the Pd species, leading to homocoupling (Glaser-type or oxidative coupling).

-

Fix: Degas solvents rigorously (freeze-pump-thaw x3). Ensure your inert atmosphere is high quality.

Q: The reaction stalls at 50% conversion.

-

Cause: Catalyst death or Base poisoning. In anhydrous CsF conditions, the surface of the CsF can become coated with insoluble byproducts (CsX/Boron salts).

-

Fix:

-

Add 18-Crown-6 to solubilize the cation.

-

Switch to Protocol C (TMSOK) for a homogeneous system.

-

Add a second portion of catalyst after 2 hours.

-

Q: I am using a 2-Pyridyl Boronate and it vanishes instantly.

-

Cause: 2-Pyridyl boronates form a zwitterion at neutral pH that self-destructs.[4]

-

Fix:

-

Switch to MIDA Boronates: If the boronic acid is too fragile, synthesize the MIDA boronate. It is stable and releases the active species slowly (Slow Release Strategy).

-

Copper Co-catalysis: Add Cu(I) thiophene-2-carboxylate (CuTC). This mediates the transmetallation via a different mechanism (Liebeskind-Srogl style) that is often milder.

-

Q: Can I use Ag₂O (Silver Oxide)?

-

Answer: Yes. Ag₂O acts as both a base and a halide scavenger. It is excellent for "difficult" couplings but is expensive and atom-inefficient. Use it if CsF fails.

-

Conditions: Ag₂O (1.0 equiv), K₂CO₃ (1.5 equiv), Pd(PPh₃)₄, THF, 80°C.

-

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

- Wright, S. W., et al. (2009). Copper-facilitated Suzuki reactions of 2-heterocyclic boronates. The Journal of Organic Chemistry.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates.[3][4][5] Journal of the American Chemical Society, 131(20), 6961–6963. Link

- Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of silanolates: a paradigm shift in silicon-based cross-coupling.

- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219. (Mechanism of zwitterionic decomposition).

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Technical Support Center: Purification of (2-Tert-butylpyrimidin-5-yl)boronic acid from Boroxine

Welcome to the technical support guide for handling (2-Tert-butylpyrimidin-5-yl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of purifying this valuable building block from its corresponding boroxine anhydride. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: The Core Challenge: The Boronic Acid-Boroxine Equilibrium

A fundamental property of boronic acids is their tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This is a reversible process governed by the concentration of water in the system.[3][4] Understanding and controlling this equilibrium is the cornerstone of any successful purification and handling strategy.

The equilibrium between this compound and its boroxine is driven by water. The presence of water pushes the equilibrium toward the desired monomeric boronic acid, while anhydrous conditions or heating favor the formation of the boroxine.[5][6]

Caption: Workflow for purification by extractive workup.

Step-by-Step Methodology:

-

Dissolution & Hydrolysis: Dissolve the crude this compound / boroxine mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE, ~10-15 mL per gram of crude material). Transfer to a separatory funnel. Add an equal volume of deionized water and stir or shake the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boroxine.

-

Basic Extraction: Add 2 M aqueous NaOH solution to the separatory funnel in portions. Shake well after each addition and vent frequently. Continue adding base until the pH of the aqueous layer is greater than 10 (check with pH paper).

-

Scientist's Note: This step converts the boronic acid into its anionic sodium boronate salt, which is highly soluble in the aqueous phase, effectively separating it from neutral or basic organic impurities. [7][8][9]3. Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Extract the remaining organic layer one more time with a small portion of 1 M NaOH to ensure complete recovery. Combine the aqueous layers. The organic layer containing non-acidic impurities can be discarded.

-

-

Acidification: Place the combined aqueous layers in an ice bath to control the temperature. Slowly add 2 M aqueous HCl with vigorous stirring. A white precipitate of the pure boronic acid should form. Continue adding acid until the pH of the solution is approximately 4-5.

-

Product Extraction: Extract the acidified aqueous slurry with fresh ethyl acetate (3 x 10 volumes). Combine the organic extracts.

-

Scientist's Note: The protonated boronic acid is now much more soluble in the organic solvent than in the acidic aqueous phase.

-

-

Drying and Isolation: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure without excessive heat to yield the purified this compound as a white solid.

Protocol B: Purification via Recrystallization

This method is ideal for polishing an already relatively pure sample of the boronic acid or if the primary impurity is known to have different solubility characteristics.

Step-by-Step Methodology:

-

Solvent Screening: In test tubes, test the solubility of a small amount of your material in various solvents (e.g., water, hexane, toluene, ethyl acetate/hexane mixtures) at room temperature and upon heating. [10][11]The ideal solvent or solvent system will dissolve the compound when hot but show low solubility when cold. [10]A mixed solvent system like ethyl acetate/hexane or ether/hexane often works well. [12]2. Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the chosen solvent system dropwise while heating and swirling until the solid just dissolves. Do not add an excessive amount of solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator or ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Section 5: Analytical Data Summary

| Property | This compound | Corresponding Boroxine |

| Appearance | Typically a white to off-white crystalline solid | Also a white to off-white solid |

| Molecular Formula | C₈H₁₃BN₂O₂ | C₂₄H₃₃B₃N₆O₃ |

| Molecular Weight | 180.01 g/mol | 485.99 g/mol |

| LCMS Analysis | Expect to see a peak corresponding to [M+H]⁺ at m/z 181.1 | Expect to see a peak corresponding to [M+H]⁺ at m/z 487.3 |

| ¹H NMR (DMSO-d₆) | A broad singlet for the -B(OH)₂ protons will be present, typically downfield. | The -B(OH)₂ peak will be absent. Slight shifts in the pyrimidine and tert-butyl proton signals may be observed compared to the monomer. |

References

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Analytical Methods. The Royal Society of Chemistry.

-

Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]

-

The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

-

Can I remove boronic acid using Work up process? ResearchGate. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

HELP: Purifying boronic acids sucks. Reddit. [Link]

- Process for purification of boronic acid and its derivatives.

-

Hydrostability of Boroxines. ResearchGate. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. Poster. [Link]

-

Does any one have a general idea about Boronic acids HPLC methods? ResearchGate. [Link]

-

boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Publication. [Link]

-

Purification of boronic acids? Reddit. [Link]

-

How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. PubMed. [Link]

-

Chem 267. Recrystallization - Part 2. Course Material. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization-1.doc.pdf. Course Material. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Tips & Tricks [chem.rochester.edu]

Technical Support Center: Navigating the Challenges of Electron-Deficient Pyrimidine Boronic Acids

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the low reactivity of electron-deficient pyrimidine boronic acids in cross-coupling reactions. The pyrimidine scaffold is a cornerstone in pharmaceuticals and agrochemicals, making its efficient functionalization a critical endeavor.[1][2] However, the inherent electronic properties of this heterocycle often lead to sluggish and low-yielding coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers in overcoming these synthetic hurdles.

Troubleshooting Guide: From Low Yields to No Reaction

This section is designed to address specific experimental failures in a question-and-answer format, providing a logical progression of troubleshooting steps.

Q1: I'm attempting a Suzuki-Miyaura coupling with a 2-chloropyrimidine and a pyrimidine-5-boronic acid, but I'm seeing very low conversion to the desired biaryl product. What are the first parameters I should investigate?

A1: Low conversion in this context is a classic problem stemming from the reduced nucleophilicity of the electron-deficient pyrimidine boronic acid and potential catalyst inhibition. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand System Optimization: The choice of the palladium catalyst and its coordinating ligand is paramount.[3]

- Initial Check: Standard catalysts like Pd(PPh₃)₄ might not be active enough.

- Recommended Action: Switch to a more active, electron-rich, and bulky phosphine ligand system. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective for coupling challenging substrates.[4] They promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

- Rationale: The electron-rich nature of these ligands enhances the electron density on the palladium center, facilitating the oxidative addition of the aryl halide. The steric bulk of the ligand can accelerate the reductive elimination step to release the product.

2. Base Selection and its Impact: The base is not merely a stoichiometric reactant; it plays a crucial role in activating the boronic acid for transmetalation.[5]

- Initial Check: Are you using a common base like Na₂CO₃? While effective in many Suzuki couplings, it may not be optimal here.

- Recommended Action: Consider stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. In anhydrous conditions, potassium trimethylsilanolate (TMSOK) can be particularly effective as it forms a more soluble and reactive boronate species in organic solvents.[6][7]

- Rationale: A stronger base can more effectively generate the "ate" complex of the boronic acid, which is the active species in the transmetalation step. The choice of cation (e.g., Cs⁺ over Na⁺) can also influence solubility and reactivity.

3. Solvent and Temperature Adjustments:

- Initial Check: Are you running the reaction in a standard solvent like toluene at a moderate temperature (e.g., 80 °C)?

- Recommended Action: Ensure your solvent is rigorously degassed and anhydrous, as water can lead to competitive protodeboronation.[8] If solubility is an issue, consider a more polar aprotic solvent like dioxane or DMF. Increasing the reaction temperature, potentially with the use of microwave irradiation, can often overcome the activation energy barrier for these sluggish reactions.[9][10]

Q2: My reaction is not only low-yielding, but I'm also observing a significant amount of a side product that corresponds to the starting pyrimidine (from the boronic acid) without the boron moiety. What is happening and how can I prevent it?

A2: This is a clear indication of protodeboronation , a common and frustrating side reaction with electron-deficient heteroaryl boronic acids.[8] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.

Key Strategies to Mitigate Protodeboronation:

-

Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from a strong base like NaOH or KOtBu to a weaker one such as K₂CO₃ or K₃PO₄ can be beneficial.[8]

-

Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can promote the hydrolysis of the C-B bond.[8]

-

Employ Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[11] These esters are generally more resistant to protodeboronation under the reaction conditions.[7]

-

Increase Catalyst Activity: A more active catalyst system (as described in A1) can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[8]

Frequently Asked Questions (FAQs)

Q3: Why are electron-deficient pyrimidine boronic acids so much less reactive than, for example, phenylboronic acid?

A3: The reactivity of a boronic acid in Suzuki-Miyaura coupling is largely dependent on the nucleophilicity of the organic group attached to the boron. In electron-deficient pyrimidines, the nitrogen atoms in the ring act as strong electron-withdrawing groups. This has two primary consequences:

-

Reduced Nucleophilicity: The electron density on the carbon atom bonded to boron is significantly decreased, making it a weaker nucleophile and thus slowing down the transmetalation step in the catalytic cycle.[12]

-

Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the pyrimidine ring polarizes the carbon-boron bond, making it more susceptible to cleavage by protons (from water or other protic sources).

Q4: Are there alternatives to Suzuki-Miyaura coupling for functionalizing pyrimidines if I can't get it to work?

A4: Absolutely. While Suzuki-Miyaura is a workhorse, other cross-coupling reactions can be more suitable for certain substrates:

-

Stille Coupling: This involves the use of organostannanes (tin reagents). While toxic, Stille coupling can be very effective for challenging substrates where Suzuki-Miyaura fails.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed reaction is the go-to method for coupling pyrimidine halides with amines.[13][14]

-

Direct C-H Activation/Arylation: Emerging methods focus on directly functionalizing a C-H bond on the pyrimidine ring, bypassing the need to pre-install a halide or boron moiety.[15][16][17] This can be a more atom-economical approach.

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a metal-free alternative for certain C-H arylations and other functionalizations under mild conditions.[18][19]

Q5: I've heard about using boronic acid protecting groups. How do they help, and which one should I choose?

A5: Protecting groups for boronic acids, such as trifluoroborates, MIDA (N-methyliminodiacetic acid) boronates, and pinacol esters, enhance stability and can prevent premature decomposition or unwanted side reactions.[11][20][21][22]

-

Potassium Trifluoroborate Salts (R-BF₃K): These are often crystalline, air-stable solids that are more robust than the corresponding boronic acids.[22][23] They can be used directly in couplings, often requiring specific activation conditions.

-

Pinacol Esters: These are perhaps the most commonly used protected form. They are generally stable to chromatography and less prone to protodeboronation.[24]

-

MIDA Boronates: These are exceptionally stable and can be carried through multiple synthetic steps.[25] They require a specific deprotection step (typically with a mild aqueous base) to release the active boronic acid for coupling.

The choice of protecting group depends on the overall synthetic strategy. For a direct coupling where the boronic acid is unstable, a pinacol ester is an excellent first choice. For a multi-step synthesis requiring a robust boron-containing intermediate, a MIDA boronate is ideal.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Ester with an Aryl Bromide using a Buchwald Ligand

This protocol provides a robust starting point for challenging couplings.

-